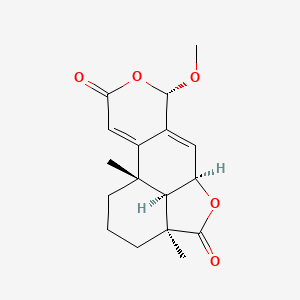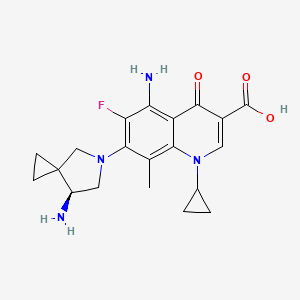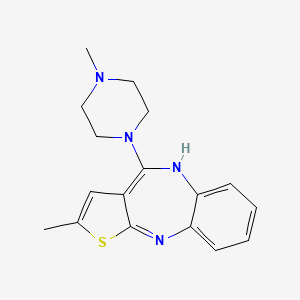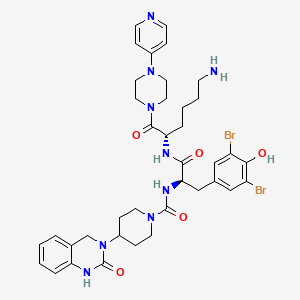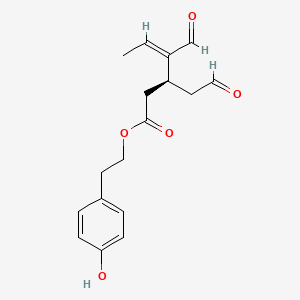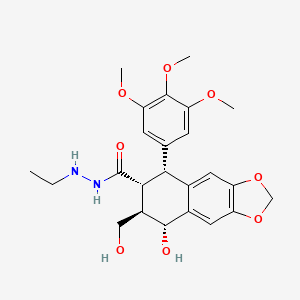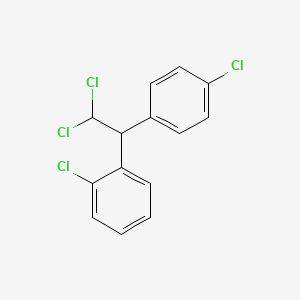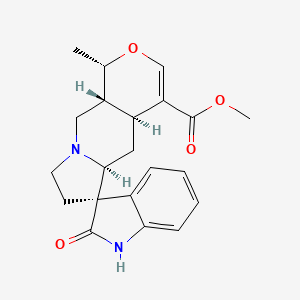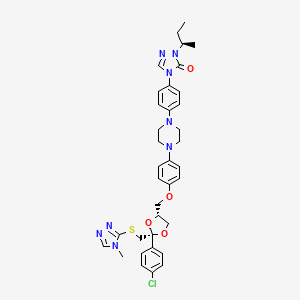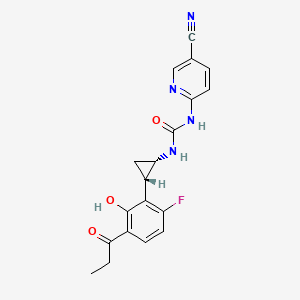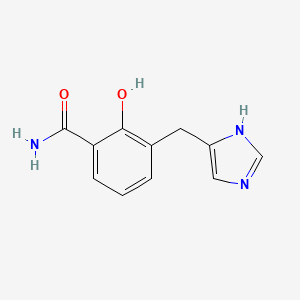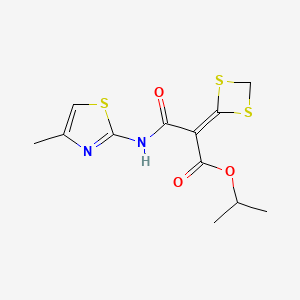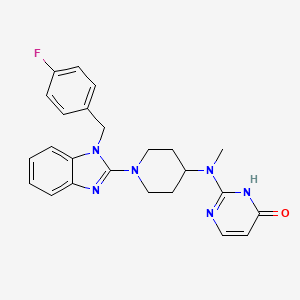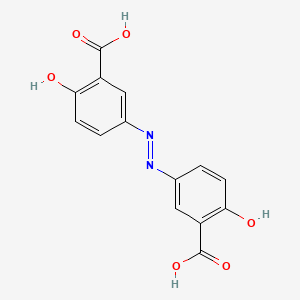
Olsalazin
Übersicht
Beschreibung
Olsalazine is an anti-inflammatory medication primarily used in the treatment of ulcerative colitis, a condition characterized by inflammation and sores in the lining of the colon and rectum . It is a prodrug of mesalamine (5-aminosalicylic acid), designed to deliver mesalamine to the colon without the use of sulfapyridine . Olsalazine comprises two mesalamine molecules joined by an azo bond, which is cleaved in the colon to release the active drug .
Wirkmechanismus
Target of Action
Olsalazine is an anti-inflammatory aminosalicylate . Its primary targets are the enzymes cyclooxygenase and lipoxygenase . These enzymes play a crucial role in the production of pro-inflammatory factors like prostaglandin and leukotriene .
Mode of Action
It continues through to the colon where it is cleaved into two molecules of 5-ASA by azoreductases produced by colonic bacteria . Olsalazine exerts its anti-inflammatory effect by its colonic breakdown into 5-ASA which inhibits cyclooxygenase and lipoxygenase thereby reducing prostaglandin and leukotriene production .
Biochemical Pathways
The biochemical pathway affected by Olsalazine involves the metabolism of arachidonic acid . By inhibiting cyclooxygenase and lipoxygenase, Olsalazine blocks the production of cyclooxygenase (COX)-derived products of arachidonic acid metabolism . This results in a reduction in the production of pro-inflammatory factors like prostaglandin and leukotriene .
Pharmacokinetics
Olsalazine has limited systemic bioavailability; about 2.4% of an oral dose may be absorbed . Most (98–99%) of an oral dose reaches the colon intact resulting in very high local concentrations of the active metabolite mesalamine . The remaining olsalazine is primarily excreted in the feces . The elimination half-life of olsalazine is approximately 0.9 hours .
Result of Action
The result of Olsalazine’s action is the alleviation of inflammation in ulcerative colitis . By reducing the production of pro-inflammatory factors, Olsalazine helps to decrease inflammation and other symptoms of the disease .
Action Environment
The action of Olsalazine is largely dependent on the environment within the colon. The presence of azoreductases produced by colonic bacteria is crucial for the conversion of Olsalazine into its active form, 5-ASA . Therefore, factors that influence the gut microbiota could potentially impact the efficacy of Olsalazine.
Wissenschaftliche Forschungsanwendungen
Olsalazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht werden die Auswirkungen auf zelluläre Prozesse und Entzündungen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es im Dickdarm gespalten wird, um Mesalamin freizusetzen, das die Cyclooxygenase und Lipoxygenase hemmt und so die Produktion von pro-inflammatorischen Faktoren wie Prostaglandinen und Leukotrienen reduziert . Mesalamin moduliert lokale chemische Mediatoren der Entzündungsreaktion, insbesondere Leukotriene, und wird auch als Radikalfänger oder als Inhibitor des Tumornekrosefaktors postuliert .
Ähnliche Verbindungen:
Mesalamin (5-Aminosalicylsäure): Der aktive Bestandteil von this compound, der direkt zur Behandlung von entzündlichen Darmerkrankungen eingesetzt wird.
Sulfasalazin: Ein Prodrug, das bei Spaltung durch Darmbakterien Mesalamin und Sulfapyridin freisetzt.
Balsalazid: Ein weiteres Prodrug, das im Dickdarm Mesalamin freisetzt.
Vergleich: this compound ist insofern einzigartig, als es Mesalamin ohne die Verwendung von Sulfapyridin in den Dickdarm transportiert, wodurch das Risiko von Nebenwirkungen im Zusammenhang mit Sulfapyridin verringert wird . Im Gegensatz zu Sulfasalazin wird this compound von Patienten besser vertragen, die allergisch oder intolerant gegenüber Sulfasalazin sind . Zusätzlich hat sich this compound in klinischen Studien als ähnlich wirksam wie verzögerte Freisetzung von Mesalamin erwiesen .
Biochemische Analyse
Biochemical Properties
Olsalazine comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . It works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .
Cellular Effects
Olsalazine exerts its effects on various types of cells, primarily those in the colon. It is understood that mesalamine, the active moiety of Olsalazine, mediates an anti-inflammatory action on epithelial cells of the colon . It can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Olsalazine involves its breakdown in the colon into two molecules of 5-ASA by azoreductases produced by colonic bacteria . This 5-ASA then inhibits cyclooxygenase and lipoxygenase, thereby reducing prostaglandin and leukotriene production . This results in the anti-inflammatory effect of Olsalazine .
Temporal Effects in Laboratory Settings
It has been reported that Olsalazine can decrease water and sodium absorption .
Dosage Effects in Animal Models
The effects of Olsalazine vary with different dosages in animal models
Metabolic Pathways
Olsalazine undergoes metabolic transformation in the body. Approximately 0.1% of an oral dose of Olsalazine is metabolized in the liver to olsalazine-O-sulfate . Mesalamine can undergo acetylation to form N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA, Ac-5-ASA) by the colonic epithelium .
Transport and Distribution
Olsalazine is not absorbed in the small intestine . Instead, it continues through to the colon where it is cleaved into two molecules of 5-ASA by azoreductases produced by colonic bacteria
Subcellular Localization
Given that it is cleaved into 5-ASA in the colon, it is likely that it exerts its effects in the cellular compartments of the colon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Olsalazine can be synthesized through a one-pot reaction of two molecules of mesalamine with benzotriazole-activated aspartic acid and glutamic acid in water under microwave irradiation . Another method involves the intercalation of olsalazine into magnesium-aluminum layered double hydroxides by ion exchange or coprecipitation methods .
Industrial Production Methods: In industrial settings, olsalazine is often produced via the hydrothermal method, where a solution of magnesium nitrate, distilled water, ethanol, and glycerol is used to prepare olsalazine-intercalated magnesium-aluminum nitrate layered double hydroxides .
Analyse Chemischer Reaktionen
Reaktionstypen: Olsalazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Azobindung in this compound kann reduziert werden, um Mesalamin freizusetzen.
Substitution: this compound kann Substitutionsreaktionen eingehen, um Analoga zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumdithionit werden verwendet, um die Azobindung zu spalten.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Benzotriazol-aktivierte Aminosäuren.
Hauptprodukte: Das Hauptprodukt, das durch die Reduktion von this compound entsteht, ist Mesalamin, das die therapeutische Wirkung entfaltet .
Vergleich Mit ähnlichen Verbindungen
Mesalamine (5-aminosalicylic acid): The active moiety of olsalazine, used directly in the treatment of inflammatory bowel diseases.
Sulfasalazine: A prodrug that releases mesalamine and sulfapyridine upon cleavage by colonic bacteria.
Balsalazide: Another prodrug that releases mesalamine in the colon.
Comparison: Olsalazine is unique in that it delivers mesalamine to the colon without the use of sulfapyridine, reducing the risk of side effects associated with sulfapyridine . Unlike sulfasalazine, olsalazine is better tolerated by patients who are allergic to or intolerant of sulfasalazine . Additionally, olsalazine has been shown to have a similar efficacy to delayed-release mesalamine in clinical trials .
Eigenschaften
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDLJCYGRGAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6054-98-4 (di-hydrochloride salt) | |
| Record name | Olsalazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023391 | |
| Record name | Olsalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Orally administered olsalazine is converted to mesalamine which is thought to be the therapeutically active agent in the treatment of ulcerative colitis. The mechanism of action of mesalamine (and sulfasalazine) is unknown, but appears to be topical rather than systemic. Mucosal production of arachidonic acid (AA) metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes (LTs) and hydroxyelcosatetraenoic acids (HETEs) is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalamine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin (PG) production in the colon. | |
| Record name | Olsalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15722-48-2 | |
| Record name | Olsalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15722-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olsalazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olsalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olsalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLSALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS5I8J03O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Sodium salt decomposes at 240 °C | |
| Record name | Olsalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is olsalazine and what is its mechanism of action in inflammatory bowel disease (IBD)?
A1: Olsalazine is a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond. It acts as a prodrug, remaining largely unabsorbed until it reaches the colon. [] In the colon, bacterial enzymes cleave the azo bond, releasing two molecules of 5-ASA. [] While the exact mechanism of 5-ASA in IBD remains unclear, it is believed to exert anti-inflammatory effects by inhibiting prostaglandin and leukotriene synthesis, scavenging free radicals, and modulating immune cell function. []
Q2: Does olsalazine affect water and electrolyte absorption in the intestines?
A2: Yes, olsalazine can inhibit water and electrolyte absorption in the small intestine, which may explain the occurrence of diarrhea as a side effect in some patients. [, ] Studies have shown that olsalazine, at specific concentrations, can inhibit the absorption of water, sodium, chloride, and potassium in the jejunum and ileum. [, ] This effect is rapidly reversible. [, ]
Q3: Does olsalazine induce secretion in the intestines?
A3: Yes, in vitro studies using rabbit ileal mucosa have shown that olsalazine can stimulate anion secretion, suggesting a potential secretory effect contributing to diarrhea in some patients. [] Further studies are needed to fully understand the mechanisms and clinical relevance of this secretory effect.
Q4: How does the effect of olsalazine on intestinal absorption compare to sulfasalazine?
A4: While both olsalazine and sulfasalazine can affect intestinal absorption, their mechanisms of action differ. Olsalazine appears to primarily inhibit water and electrolyte absorption in the small intestine, whereas sulfasalazine exerts a more pronounced inhibitory effect on absorption in the jejunum. [] These differences might contribute to the different side effect profiles observed with these drugs.
Q5: What is the molecular formula and weight of olsalazine?
A5: Olsalazine has the molecular formula C14H10N2O6 and a molecular weight of 302.24 g/mol.
Q6: Is there any information on the material compatibility and stability of olsalazine under various conditions?
A6: The provided research articles primarily focus on the pharmacological and clinical aspects of olsalazine. More specialized studies are needed to thoroughly assess the material compatibility and stability of olsalazine under various storage and processing conditions.
Q7: How is olsalazine absorbed and metabolized in the body?
A7: Olsalazine exhibits minimal systemic absorption. [, ] After oral administration, it passes largely unabsorbed through the stomach and small intestine, reaching the colon where it is cleaved by bacterial azoreductases into two molecules of 5-ASA. [, ] The released 5-ASA is then further metabolized to N-acetyl-5-aminosalicylic acid (Ac-5-ASA). []
Q8: Does food intake affect the absorption of olsalazine?
A8: While food intake may slightly diminish the already low absorption of olsalazine, this effect is not significant and doesn't appear to impact the overall bioavailability of 5-ASA. []
Q9: How is olsalazine eliminated from the body?
A9: Both 5-ASA and Ac-5-ASA are excreted in urine and feces. [] A small amount of unmetabolized olsalazine may also be found in the feces.
Q10: Does olsalazine impact renal function?
A10: While olsalazine generally exhibits a lower systemic load of 5-ASA compared to some mesalazine formulations, there are reports of minor glomerular or tubular renal impairment in a small number of patients treated long-term with olsalazine. []
Q11: Has olsalazine demonstrated efficacy in treating ulcerative colitis?
A11: Yes, numerous clinical trials have demonstrated the efficacy of olsalazine in inducing and maintaining remission in patients with ulcerative colitis. [, , , , , , , , , , , ] It has been shown to be effective in treating mild to moderate active disease and is comparable in efficacy to sulfasalazine. [, , , , , ]
Q12: Is olsalazine effective in treating Crohn's disease?
A12: One study found that olsalazine was not superior to placebo in maintaining remission of inactive Crohn's disease. [] Another study was unable to demonstrate significant improvement in patients with mild to moderate active Crohn's disease treated with olsalazine at a dose of 1 g twice daily. [, ]
Q13: Has olsalazine been studied in other conditions?
A13: Preliminary studies suggest that olsalazine may be beneficial in ankylosing spondylitis, although more research is needed. [, ] In vitro studies have also shown that olsalazine can inhibit cell proliferation and DNA methylation in canine lymphoid tumor cell lines, suggesting its potential as a chemotherapeutic agent. []
Q14: Is there any information available on resistance or cross-resistance mechanisms with olsalazine?
A14: The provided research primarily focuses on the efficacy and safety of olsalazine. Further investigation is needed to elucidate potential resistance mechanisms and cross-resistance patterns.
Q15: What are the common side effects of olsalazine?
A15: The most common side effect of olsalazine is dose-dependent diarrhea, which can be severe in some patients. [, , , , , , , , ] This side effect is thought to be related to the inhibition of water and electrolyte absorption in the small intestine. [, , ]
Q16: How does the structure of olsalazine contribute to its pharmacological properties?
A17: The azo bond in olsalazine is crucial for its site-specific delivery to the colon. [, ] This bond is cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA. [, ]
Q17: Are there any known structure-activity relationships for olsalazine analogues?
A17: While the provided articles primarily focus on olsalazine, they hint at the importance of the azo bond for colonic delivery and the potential for modifications to influence the release and absorption of 5-ASA. Further studies focusing on olsalazine analogues would be needed to establish detailed structure-activity relationships.
Q18: What analytical methods are used to measure olsalazine and its metabolites?
A19: High-performance liquid chromatography (HPLC) is commonly used to measure the concentrations of olsalazine, 5-ASA, and Ac-5-ASA in various biological samples, including plasma, urine, and fecal water. [, , , , ]
Q19: Are there specific methods for measuring olsalazine in fecal water?
A20: Yes, the equilibrium in vivo dialysis of feces method has been used to estimate intraluminal colonic concentrations of 5-ASA after olsalazine administration. [, ] This technique helps understand the drug's distribution and availability at its site of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


